molecular formula C8H14N2OS B13302969 N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13302969
M. Wt: 186.28 g/mol
InChI Key: AYWOKIPLGSOBHE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide is a compound with the molecular formula C8H14N2OS. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isothiocyanate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.

    This compound derivatives: Various derivatives with different substituents on the thiazolidine ring, which can alter the compound’s properties and applications.

Uniqueness

This compound is unique due to its specific structure, which combines a cyclopropyl group with a thiazolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H14N2OS/c1-10(6-2-3-6)8(11)7-4-12-5-9-7/h6-7,9H,2-5H2,1H3

InChI Key

AYWOKIPLGSOBHE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2CSCN2

Origin of Product

United States

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